3-{4-[4-(4-chlorophenyl)-4-hydroxypiperidino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
The compound 3-{4-[4-(4-chlorophenyl)-4-hydroxypiperidino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic molecule featuring a benzotriazinone core linked to a piperidine ring substituted with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(4-chlorophenyl)-4-hydroxypiperidino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized via cyclization reactions involving appropriate precursors such as ortho-substituted anilines and nitriles under acidic conditions.
Piperidine Ring Formation: The piperidine ring is formed through a Mannich reaction, where a secondary amine (piperidine), formaldehyde, and a chlorophenyl derivative react to form the substituted piperidine.
Linking the Two Moieties: The final step involves linking the benzotriazinone core to the piperidine ring through a butyl chain. This can be achieved using a coupling reaction, often facilitated by reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, ensuring efficient mixing and temperature control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the piperidine ring can undergo oxidation to form a ketone.
Reduction: The ketone group in the butyl chain can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) under mild conditions.
Reduction: Reagents such as NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH (sodium hydroxide).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in studies to understand enzyme inhibition or receptor binding.
Medicine
In medicine, this compound has potential as a lead compound for drug development. Its structural features suggest it could interact with biological targets involved in diseases such as cancer or neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-{4-[4-(4-chlorophenyl)-4-hydroxypiperidino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one likely involves interaction with specific molecular targets such as enzymes or receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the hydroxyl and ketone groups could form hydrogen bonds with active site residues. This interaction can modulate the activity of the target, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-4-hydroxypiperidine: Shares the piperidine and chlorophenyl moieties.
1,2,3-benzotriazin-4(3H)-one: Shares the benzotriazinone core.
Uniqueness
The uniqueness of 3-{4-[4-(4-chlorophenyl)-4-hydroxypiperidino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one lies in its combination of these moieties, which may confer distinct biological activities and chemical reactivity compared to its individual components or simpler analogs.
3-{4-[4-(4-chlorophenyl)-4-hydroxypiperidino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H23ClN4O3 |
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Molecular Weight |
426.9 g/mol |
IUPAC Name |
3-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C22H23ClN4O3/c23-17-9-7-16(8-10-17)22(30)11-14-26(15-12-22)20(28)6-3-13-27-21(29)18-4-1-2-5-19(18)24-25-27/h1-2,4-5,7-10,30H,3,6,11-15H2 |
InChI Key |
DCJSHCUPHBHLNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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